Picolinoylglycine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

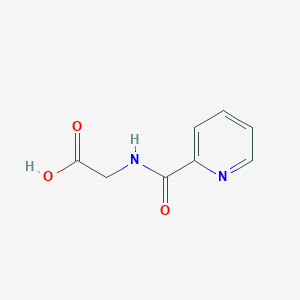

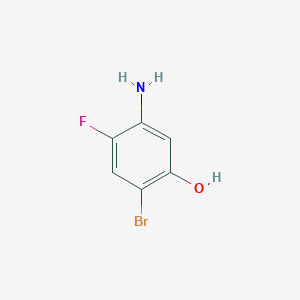

Picolinoylglycine belongs to the class of organic compounds known as N-acyl-alpha amino acids . It has a molecular formula of C8H8N2O3 . The average mass is 180.161 Da and the monoisotopic mass is 180.053497 Da .

Synthesis Analysis

The synthesis of Picolinoylglycine might involve the use of a picoloyl protecting group, which has been found to be a versatile protecting group in carbohydrate chemistry . It can be used for stereocontrolling glycosylations via an H-bond-mediated Aglycone Delivery (HAD) method .Molecular Structure Analysis

The molecular structure of Picolinoylglycine is represented by the molecular formula C8H8N2O3 . The molecular weight is approximately 180.161 Da .Chemical Reactions Analysis

While specific chemical reactions involving Picolinoylglycine are not detailed in the search results, it’s worth noting that chemical reactions in micro- and nano-droplets can be dramatically accelerated . This could potentially apply to reactions involving Picolinoylglycine.Physical And Chemical Properties Analysis

Picolinoylglycine has a molecular formula of C8H8N2O3, an average mass of 180.161 Da, and a monoisotopic mass of 180.053497 Da . Further physical and chemical properties are not detailed in the search results.Aplicaciones Científicas De Investigación

Chromium Picolinate Supplementation in Diabetes

- Chromium picolinate (CrPic), a nutritional supplement, is shown to have beneficial effects on glycemic control in diabetes. It has been observed to reduce blood glucose, insulin, cholesterol, and triglyceride levels, and reduce requirements for hypoglycemic medication (Broadhurst & Domenico, 2006).

Phenotype and Response to Chromium Supplementation

- Studies suggest that the phenotype of subjects with type 2 diabetes mellitus may determine their clinical response to chromium supplementation. The baseline insulin sensitivity was found to be significantly associated with the clinical response to chromium (Wang et al., 2007).

Synthesis of Unnatural α-Amino Acid Derivatives

- Research into the synthesis of unnatural α-amino acid derivatives, including those involving picolinamide as a directing group, shows applications in medicinal chemistry. These reactions provide access to a variety of phenyl-based amino acid derivatives (Zeng, Nukeyeva, Wang, & Jiang, 2018).

Drug Targeting to the Brain

- Picolinic acid (PA) has been studied for its potential in drug targeting to the brain, particularly its transport along the olfactory pathways. This research is significant for understanding how drugs that have limited ability to pass the blood-brain barrier can be delivered to the brain (Bergström et al., 2002).

Complex Formation with Picolinic Acid and Amino Acids

- Studies on the mixed-ligand complex formation of nickel(II) with picolinic acid and amino acids like glycine and proline provide insights into biochemical interactions and stability of these complexes (Martínez et al., 2016).

Methylcobalamin and Folinic Acid Treatment on Glutathione Redox Status

- Research on the efficacy of methylcobalamin and folinic acid treatment has shown significant improvements in transmethylation metabolites and glutathione redox status, suggesting clinical benefits in certain conditions like autism (James et al., 2009).

Chromium Picolinate and Biotin Supplementation

- The combination of chromium picolinate and biotin has shown improvement in glycemic management and lipid measurements in diabetes, indicating its potential as an adjunctive nutritional therapy (Singer & Geohas, 2006).

Direcciones Futuras

Mecanismo De Acción

Mode of Action

It belongs to the class of organic compounds known as N-acyl-alpha amino acids, which are compounds containing an alpha amino acid bearing an acyl group at its terminal nitrogen atom

Biochemical Pathways

It has been identified as a potential biomarker for retinopathy of prematurity (rop), suggesting it may play a role in metabolic pathways related to this condition .

Pharmacokinetics

As a moderately basic compound

Result of Action

Picolinoylglycine has been identified as a potential biomarker for ROP . This suggests that it may have a role in the metabolic perturbations observed in ROP, which include increased levels of lipids, nucleotides, and carbohydrate metabolites, and lower levels of peptides . .

Propiedades

IUPAC Name |

2-(pyridine-2-carbonylamino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c11-7(12)5-10-8(13)6-3-1-2-4-9-6/h1-4H,5H2,(H,10,13)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNYZGNSHBPLAFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Picolinoylglycine | |

CAS RN |

5616-29-5 |

Source

|

| Record name | 2-[(pyridin-2-yl)formamido]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methyl-N-(3-methylphenyl)-4-phenylthiophene-3-sulfonamide](/img/structure/B2746942.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B2746944.png)

![Dimethyl 5-{[{[amino(imino)methyl]amino}-(imino)methyl]amino}isophthalate](/img/structure/B2746945.png)

![N-{6-bromoimidazo[1,2-a]pyrazin-2-yl}-5-methoxypentanamide](/img/structure/B2746949.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-dimethoxybenzamide](/img/structure/B2746954.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2746956.png)

![5-Methoxy-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2746959.png)

![4-Bromobenzo[d]thiazol-2-amine hydrochloride](/img/structure/B2746965.png)